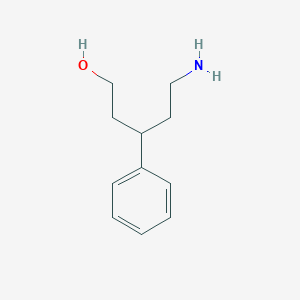

5-Amino-3-phenylpentan-1-ol

Description

Structural Significance and Molecular Framework Considerations

5-Amino-3-phenylpentan-1-ol is a chiral amino alcohol with the chemical formula C₁₁H₁₇NO. Its molecular structure is characterized by a five-carbon pentanol (B124592) backbone. A phenyl group is substituted at the C3 position, and a primary amino group is located at the C5 position, while a primary hydroxyl group is at the C1 position. The presence of a stereocenter at the C3 carbon, which is bonded to four different groups (a hydrogen atom, a phenyl group, an ethyl group, and a 2-aminoethyl group), means that this compound can exist as two enantiomers, (R)-5-Amino-3-phenylpentan-1-ol and (S)-5-Amino-3-phenylpentan-1-ol.

The spatial arrangement of the phenyl, amino, and hydroxyl groups is of considerable importance. The 1,3-relationship between the phenyl group and the hydroxyl group, and the 1,3-relationship between the phenyl group and the amino group, define it as a γ-amino alcohol with a phenyl substituent at the β-position relative to the amino group. This specific arrangement influences the molecule's conformational flexibility and its potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. These structural features are pivotal in determining the compound's physicochemical properties and its potential interactions with biological targets.

Basic chemical properties for a related isomer, 3-amino-5-phenylpentan-1-ol, are available, though specific data for the title compound is sparse in the literature.

| Property | Value (Predicted/Available for Isomers) |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 1429481-77-5 |

| pKa (Predicted) | 14.98 ± 0.10 |

Data sourced from publicly available chemical databases for isomeric structures.

Role within the Broader Class of Phenyl-Substituted Amino Alcohols

Phenyl-substituted amino alcohols are a privileged scaffold in medicinal chemistry and materials science. rsc.org The combination of an aromatic ring, a hydroxyl group, and an amino group provides multiple points for molecular interaction and further functionalization. This class of compounds encompasses α-, β-, and γ-amino alcohols, each with distinct synthetic accessibility and applications.

α-Amino Alcohols: These compounds, with the amino and hydroxyl groups on adjacent carbons, are key components in many natural products and pharmaceuticals. They are also widely used as chiral ligands and auxiliaries in asymmetric synthesis.

β-Amino Alcohols: With a 1,3-relationship between the functional groups, these are also prevalent in biologically active molecules and are often synthesized via Mannich reactions or the reduction of β-amino ketones. nih.gov

γ-Amino Alcohols: The 1,4-relationship in γ-amino alcohols makes them valuable building blocks for more complex molecules, including certain pharmaceuticals like the HIV protease inhibitors Ritonavir and Lopinavir. rsc.orgnih.gov Their synthesis is an active area of research, with methods including the asymmetric hydrogenation of β-amino ketones and copper-catalyzed hydroamination of allylic alcohols. nih.govnih.govacs.org

This compound falls into the category of γ-amino alcohols. The presence of the phenyl group on the carbon chain, rather than directly attached to the carbon bearing the hydroxyl or amino group, differentiates it from more commonly studied phenylglycinol or phenylethanolamine derivatives. This specific placement of the phenyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters for its potential biological activity and synthetic utility.

Current Research Landscape and Opportunities for Investigation

Asymmetric Synthesis: The development of a stereoselective synthesis for the (R) and (S) enantiomers of this compound would be a valuable contribution. Strategies could be adapted from the established methods for chiral γ-amino alcohol synthesis, such as the diastereoselective reduction of a corresponding β-amino ketone or the application of chiral catalysts in hydroamination reactions. rsc.orgrsc.org The precursor, 3-phenyl-5-nitropentan-1-ol, could potentially be synthesized and then reduced to the target amine.

Chiroptical and Structural Studies: Once the enantiomers are synthesized and separated, a thorough investigation of their chiroptical properties (e.g., specific rotation) and the determination of their absolute configurations through methods like X-ray crystallography would provide fundamental data. Conformational analysis through computational modeling and NMR spectroscopy would further elucidate the structural nuances of the molecule.

Exploration of Biological Activity: Given the prevalence of phenyl-substituted amino alcohols in pharmacologically active compounds, screening the enantiomers of this compound for various biological activities is a logical next step. Its structural similarity to intermediates used in the synthesis of drugs like fluoxetine (B1211875) suggests that it could be explored for effects on the central nervous system.

Derivative Synthesis and Application: The primary amino and hydroxyl groups serve as handles for further chemical modification. Derivatization could lead to the creation of novel ligands for asymmetric catalysis, or a library of new compounds for high-throughput screening in drug discovery programs. For example, protection of the amino group followed by oxidation of the alcohol could yield a chiral γ-amino acid, a valuable class of non-proteinogenic amino acids.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRGAPCIXYYEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Amino 3 Phenylpentan 1 Ol

Selective Functional Group Interconversions

The distinct reactivity of the hydroxyl, amine, and phenyl groups enables their selective modification, provided that appropriate reagents and reaction conditions are employed. Protective group strategies are often necessary to prevent undesired side reactions due to the multiple reactive sites.

The primary alcohol moiety in 5-Amino-3-phenylpentan-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant. To prevent the amine group from undergoing oxidation, it typically requires protection, for instance, as a carbamate (e.g., Boc or Cbz) or an amide derivative.

Common oxidation protocols applicable to this transformation include:

Swern Oxidation or Dess-Martin Periodinane (DMP) for a controlled oxidation to the corresponding aldehyde, 5-(protected-amino)-3-phenylpentanal. These methods are known for their mild conditions, which minimize over-oxidation.

Jones Oxidation (CrO3/H2SO4) or Potassium Permanganate (KMnO4) for a more vigorous oxidation directly to the carboxylic acid, 5-(protected-amino)-3-phenylpentanoic acid.

The choice of oxidant is crucial for achieving the desired product selectivity.

| Oxidation Method | Reagent(s) | Typical Product | Key Characteristics |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Aldehyde | Mild, non-heavy metal conditions. |

| Dess-Martin | Dess-Martin Periodinane (DMP) | Aldehyde | Mild, neutral pH, commercially available reagent. |

| Jones Oxidation | CrO3, H2SO4, Acetone | Carboxylic Acid | Strong, acidic conditions. |

| TEMPO-mediated | TEMPO, NaOCl | Aldehyde/Carboxylic Acid | Can be selective depending on co-oxidant. |

This compound is commonly synthesized via the reduction of a suitable nitrogen-containing precursor. This approach allows for the introduction of the amino group late in the synthetic sequence. Common precursors include nitro compounds, azides, or nitriles.

Reduction of a Nitro Group: The corresponding nitro compound, 5-nitro-3-phenylpentan-1-ol, can be reduced to the primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel (Raney Ni) under a hydrogen atmosphere.

Reduction of an Azide: The azide derivative, 5-azido-3-phenylpentan-1-ol, serves as another effective precursor. It can be reduced to the amine by catalytic hydrogenation or by using reagents such as lithium aluminium hydride (LiAlH4) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).

Reduction of a Nitrile: A nitrile precursor, such as 4-cyano-3-phenylbutan-1-ol, can be reduced to the primary amine using strong reducing agents like LiAlH4 or through catalytic hydrogenation.

| Precursor Functional Group | Reduction Method | Reagent(s) | Product |

| Nitro (-NO2) | Catalytic Hydrogenation | H2, Pd/C or PtO2 | Amine (-NH2) |

| Azide (-N3) | Catalytic Hydrogenation | H2, Pd/C | Amine (-NH2) |

| Azide (-N3) | Staudinger Reaction | 1. PPh3, 2. H2O | Amine (-NH2) |

| Nitrile (-CN) | Hydride Reduction | LiAlH4 | Amine (-NH2) |

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The substituent already present on the ring, an alkyl chain (-CH(CH2CH2OH)(CH2CH2NH2)), is an ortho-, para-directing group. It activates the ring towards EAS, albeit weakly. For these reactions to proceed, the amine group must be protected to prevent it from reacting with the electrophilic reagents and to avoid the formation of the strongly deactivating ammonium salt under acidic conditions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2), typically at the ortho and para positions, using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Halogenation: Introduction of a halogen (e.g., -Br or -Cl), using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction typically shows a strong preference for the para position due to steric hindrance.

Intramolecular Cyclization and Heterocycle Formation

The 1,5-relationship between the amino and hydroxyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions to form six-membered heterocyclic rings.

The most prominent cyclization reaction for 1,5-amino alcohols is the formation of piperidine derivatives. nih.gov This can be achieved through several catalytic methods, most notably "hydrogen borrowing" or "hydrogen shuttling" catalysis. rsc.orgrsc.org In this process, a catalyst (often based on Ruthenium or Iridium) temporarily oxidizes the alcohol to an intermediate aldehyde. rsc.orgrsc.org This aldehyde then undergoes intramolecular condensation with the amine group to form a cyclic imine (a tetrahydropyridine intermediate), which is subsequently reduced by the catalyst using the hydrogen "borrowed" in the initial step. rsc.org This one-pot reaction is highly atom-economical. rsc.org

The reaction yields 5-phenylpiperidine-3-methanol. The selectivity of the reaction can be influenced by additives; for instance, the addition of water can favor the formation of the cyclic amine. rsc.orgresearchgate.net

| Catalyst System | Reaction Type | Key Intermediate | Final Product |

| Ru-based catalyst | Hydrogen Borrowing | Intramolecular Aldehyde | 5-Phenylpiperidine-3-methanol |

| Ir-based catalyst | Hydrogen Borrowing | Cyclic Imine | 5-Phenylpiperidine-3-methanol |

This direct cyclization avoids the need for converting the hydroxyl group into a leaving group, which is required in more traditional multi-step synthetic routes. rsc.org

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring, typically at the 1 and 3 positions. The standard and most direct synthesis of oxazolidines involves the condensation of a 1,2-amino alcohol with an aldehyde or a ketone. organic-chemistry.orgnih.govmdpi.com

Given that this compound is a 1,5-amino alcohol, it cannot directly undergo intramolecular cyclization to form a simple oxazolidine ring. The formation of such a structure from this specific substrate would require a more complex reaction pathway involving bond cleavage and rearrangement, or reaction with an external reagent that bridges the amino and hydroxyl groups under specific conditions. For example, a palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives can yield oxazolidines, but this requires a different starting material structure. organic-chemistry.org Therefore, the direct generation of an oxazolidine from this compound is not a characteristic or straightforward transformation.

Detailed Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound involves a detailed examination of the roles of its primary functional groups and the steric and electronic effects of the phenyl group.

Both the amino (-NH₂) and hydroxyl (-OH) groups of this compound possess lone pairs of electrons, rendering them nucleophilic. However, the amino group is generally a stronger nucleophile than the hydroxyl group in aprotic solvents. This difference in nucleophilicity allows for selective reactions at the nitrogen atom.

N-Alkylation and N-Acylation: The amino group can readily undergo nucleophilic attack on electrophilic centers. For instance, in the presence of alkyl halides or acyl chlorides, N-alkylation or N-acylation will occur preferentially over O-alkylation or O-acylation under neutral or basic conditions. The general mechanism involves the lone pair of the nitrogen atom attacking the electrophilic carbon, leading to the displacement of a leaving group.

O-Alkylation and O-Acylation: While less reactive than the amino group, the hydroxyl group can also act as a nucleophile, particularly under conditions that enhance its nucleophilicity, such as deprotonation with a strong base to form an alkoxide. In the presence of a strong base and an alkylating or acylating agent, O-substitution can be achieved.

The relative reactivity of the amino and hydroxyl groups can be modulated by the reaction conditions, such as pH and the choice of solvent and reagents.

Phenylaminoalkanol systems, such as this compound, are susceptible to various rearrangement reactions, often promoted by acidic conditions. These rearrangements typically involve the formation of carbocation intermediates, the stability of which is a key determining factor in the reaction pathway.

Wagner-Meerwein Rearrangement: Acid-catalyzed dehydration of the hydroxyl group can lead to the formation of a carbocation. The position of the phenyl group is critical in influencing the stability of any potential carbocation intermediates. A 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would initially form a primary carbocation. A subsequent 1,2-hydride shift could lead to a more stable secondary carbocation, potentially stabilized by the adjacent phenyl group through the formation of a phenonium ion intermediate. scribd.comslideshare.netwikipedia.org The phenyl group can participate as a neighboring group, delocalizing the positive charge and influencing the stereochemical outcome of the reaction. scribd.comwikipedia.orglibretexts.org

Neighboring Group Participation (NGP): The amino group itself can act as an internal nucleophile, participating in neighboring group assistance. scribd.com If a good leaving group is present at the C1 position (e.g., a tosylate), the amino group at C5 can attack the C1 carbon, leading to the formation of a cyclic intermediate, likely a six-membered ring. This intramolecular cyclization is a common reaction pathway for γ-amino alcohols. nih.gov The presence of the phenyl group at the C3 position can influence the conformation of the molecule and thus the feasibility and rate of this cyclization. The π-electrons of the phenyl ring can also participate in stabilizing charged intermediates. scribd.comwikipedia.orglibretexts.org

Kinetic and Mechanistic Investigations of Key Transformations

Intramolecular Cyclization: The rate of intramolecular cyclization to form a substituted piperidine would be expected to follow first-order kinetics. The rate constant would be influenced by several factors, including the nature of the leaving group at the C1 position, the solvent polarity, and the temperature. The phenyl group at the C3 position could exert a steric effect on the transition state of the cyclization, potentially affecting the reaction rate.

Solvolysis Reactions: Kinetic studies of the solvolysis of derivatives of this compound (e.g., with a tosylate leaving group at the C1 position) would provide insights into the extent of neighboring group participation by the amino group and the phenyl group. A significant rate enhancement compared to a similar compound without the amino or phenyl group would indicate anchimeric assistance. wikipedia.org The analysis of the products and their stereochemistry would further elucidate the operative mechanism, distinguishing between direct intermolecular substitution and pathways involving intramolecular cyclization or phenonium ion intermediates. scribd.com

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Probable Conditions | Key Mechanistic Features |

| Amino (-NH₂) | N-Alkylation | Alkyl halide, base | SN2 nucleophilic substitution |

| N-Acylation | Acyl chloride/anhydride, base | Nucleophilic acyl substitution | |

| Intramolecular Cyclization | Activation of -OH, heat | Neighboring group participation | |

| Hydroxyl (-OH) | O-Alkylation | Strong base, alkyl halide | Williamson ether synthesis |

| O-Acylation | Strong base, acyl chloride | Nucleophilic acyl substitution | |

| Dehydration/Rearrangement | Strong acid, heat | Carbocation formation, Wagner-Meerwein shift, phenonium ion intermediate |

Derivatives and Analogues of 5 Amino 3 Phenylpentan 1 Ol: Synthesis and Advanced Research

Design and Synthesis of Substituted 5-Amino-3-phenylpentan-1-ol Derivatives

The design of derivatives of this compound typically involves modification at three primary sites: the amino group, the hydroxyl group, or the phenyl ring. The goal is to modulate the compound's physicochemical properties, such as polarity, lipophilicity, and molecular conformation, which in turn can influence its biological interactions.

Synthetic strategies for derivatization are based on well-established reactions of amines and alcohols. The amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Similarly, the primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid to serve as a handle for further functionalization. Substitution on the phenyl ring is typically achieved by starting with an appropriately substituted phenyl-containing precursor before the construction of the pentanol (B124592) backbone.

While specific literature on the synthesis of derivatives from this compound is not extensively detailed, general methods for analogous structures are well-documented. For instance, the synthesis of substituted N-phenyl-1H-indazole-1-carboxamides often involves reacting an amino-indazole derivative with various phenyl isocyanates. nih.gov This highlights a common strategy where the amino group of a core structure is used as a nucleophile to build more complex molecules. nih.gov One-pot, multi-component reactions are also being developed as efficient and environmentally friendly methods for producing novel N-substituted amino-thiadiazole derivatives, a strategy that could be adapted for amino alcohol scaffolds. bohrium.com

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Derivative Class |

| N-Acylation | Amino Group | Acid chlorides, Anhydrides | Amides |

| N-Alkylation | Amino Group | Alkyl halides, Aldehydes (reductive amination) | Secondary/Tertiary Amines |

| O-Esterification | Hydroxyl Group | Acid chlorides, Carboxylic acids (e.g., Fischer) | Esters |

| O-Etherification | Hydroxyl Group | Alkyl halides (Williamson ether synthesis) | Ethers |

| Aromatic Substitution | Phenyl Ring | (Performed on precursor) Nitrating/Halogenating agents | Substituted Phenyl Analogues |

This table presents common synthetic strategies applicable to the this compound scaffold based on general organic chemistry principles.

Research on Structurally Analogous Chiral Phenylaminoalkanols

Chirality is a fundamental aspect of medicinal chemistry and drug design, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles within a chiral biological environment. mdpi.com Phenylaminoalkanols, the class of compounds to which this compound belongs, often possess at least one stereocenter. Advanced research focuses on the asymmetric synthesis of these molecules to produce single enantiomers, which allows for the precise evaluation of the biological activity of each stereoisomer. rsc.orgsciencedaily.com

The development of catalytic asymmetric synthesis has been a major focus, providing efficient routes to enantiopure molecules. rsc.org For example, palladium-catalyzed cross-coupling reactions have been developed for the stereoretentive synthesis of secondary alkylamines, enabling the creation of libraries of single-enantiomer molecules. pharmtech.com Another approach involves the enantioselective silylation of alcohols, which can be achieved with high efficiency using a combination of chiral and achiral catalysts. pharmtech.com

Research on chiral flavonoids has reinforced the importance of introducing chiral moieties to improve biological activity. nih.gov Similarly, modifying phenylaminoalkanol scaffolds with other chiral building blocks, such as amino acids, can generate novel derivatives with potentially enhanced properties. The study of these chiral analogues is critical for understanding how stereochemistry influences molecular recognition at biological targets. nih.gov

Functionalization of the Amino Alcohol Scaffold for Specific Applications

The bifunctional nature of the amino alcohol scaffold makes it a valuable building block in various fields, from materials science to medicinal chemistry. nih.gov The presence of both a nucleophilic amine and a hydroxyl group allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures. nih.govresearchgate.net

In materials science, amino alcohol-based monomers are used to create biodegradable poly(ester amide) elastomers. nih.gov These polymers are synthesized through the copolymerization of an amine-containing monomer with a polyol and a diacid. nih.gov The resulting materials possess tunable mechanical properties and surface chemistries. The amine groups on the polymer surface are more nucleophilic than hydroxyl groups and can be further functionalized by reacting with molecules like aldehydes, NHS esters, or isocyanates, allowing for the attachment of bioactive molecules or the modification of surface properties for applications such as tissue engineering scaffolds. nih.govresearchgate.net

In medicinal and synthetic chemistry, the amino alcohol scaffold is a privileged structure. It can be elaborated into a variety of heterocyclic systems, such as oxazolidinones or morpholinones, by reacting the amino alcohol with reagents like carbonyldiimidazole or ethyl chloroacetate. nih.gov This strategy provides rapid access to diverse chiral fragments for fragment-based drug discovery. nih.gov Furthermore, amino alcohols can be attached to solid supports, such as resins, to facilitate the synthesis of peptide alcohols, which are important therapeutic agents. researchgate.net This is achieved by functionalizing the resin with a linker that can then react with an Fmoc-protected amino alcohol. researchgate.net

| Application Area | Functionalization Strategy | Purpose of Functionalization | Example Product |

| Tissue Engineering | Polymerization with diacids and polyols; Surface modification via amine reactivity. nih.govresearchgate.net | To create biodegradable and biocompatible scaffolds with tunable properties. researchgate.net | Poly(ester amide) elastomers. nih.gov |

| Drug Discovery | Intramolecular cyclization with bifunctional reagents. nih.gov | To generate libraries of diverse, sp3-rich chiral fragments. nih.gov | Oxazolidinones, Morpholinones. nih.gov |

| Peptide Synthesis | Attachment of Fmoc-amino alcohol to a functionalized solid support resin. researchgate.net | To enable the solid-phase synthesis of C-terminal peptide alcohols. | Peptide alcohols (e.g., Octreotide). researchgate.net |

| Catalysis | Formation of cage-like structures or complexes. researchgate.net | To serve as chiral ligands in asymmetric synthesis. researchgate.net | Catalytic ligands. researchgate.net |

Theoretical and Computational Studies of 5 Amino 3 Phenylpentan 1 Ol

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different conformers of 5-Amino-3-phenylpentan-1-ol. The flexibility of the pentanol (B124592) chain, coupled with the rotatable phenyl group and the amino substituent, gives rise to a complex potential energy surface with numerous local minima.

Methods and Basis Sets: Density Functional Theory (DFT) is a commonly employed method for such calculations, offering a good balance between accuracy and computational cost. nih.gov Functionals such as B3LYP, when paired with basis sets like 6-31G(d) or larger, can provide reliable geometric parameters and relative energies. researchgate.net For more accurate energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be utilized, though at a significantly higher computational expense.

Conformational Search: A systematic conformational search is the first step. This can be achieved through molecular mechanics (MM) methods to rapidly generate a large number of possible conformers. The lowest energy conformers from this search are then subjected to full geometry optimization and frequency calculations using DFT.

Key Interactions and Stability: The stability of the various conformers of this compound is dictated by a balance of intramolecular interactions. These include:

Intramolecular Hydrogen Bonding: A crucial interaction is the potential for hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH2). This can occur in various orientations, leading to the formation of five, six, or seven-membered ring-like structures. These hydrogen bonds are expected to significantly stabilize certain conformations.

Steric Hindrance: The bulky phenyl group imposes significant steric constraints, influencing the preferred orientation of the alkyl chain. Repulsions between the phenyl group and other substituents will destabilize certain conformers.

Computational studies on similar molecules, such as phenylalanine, have revealed a multitude of stable conformers governed by a delicate balance of hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net For this compound, one would expect to find several low-energy conformers within a few kcal/mol of the global minimum.

Table 1: Hypothetical Low-Energy Conformers of this compound and Key Stabilizing Interactions

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| A | gauche | O-H···N Hydrogen Bond | 0.00 |

| B | anti | Extended Chain | +1.5 |

| C | gauche | Phenyl-backbone interaction | +2.1 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and transition states can be identified and characterized.

Example Reaction: Intramolecular Cyclization: A plausible reaction for an amino alcohol is an intramolecular cyclization to form a substituted pyrrolidine (B122466) or piperidine, though this typically requires activation of the hydroxyl group. For instance, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate), the amino group can act as a nucleophile.

Computational Approach:

Reactant and Product Optimization: The geometries of the reactant (activated this compound) and the product (the corresponding cyclic amine) are optimized.

Transition State Search: A transition state search is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. This identifies the saddle point on the potential energy surface connecting the reactant and product.

Frequency Analysis: A frequency calculation is performed on the transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the intended reactant and product.

Insights from Calculations: These calculations would provide the activation energy of the reaction, which is the energy difference between the transition state and the reactant. This information is crucial for predicting the feasibility and rate of the reaction. The geometry of the transition state would reveal the precise atomic arrangement at the point of highest energy, offering insights into the steric and electronic factors that govern the reaction. Studies on the synthesis of chiral amino alcohols often involve complex reaction pathways where computational elucidation of transition states can be highly beneficial. nih.govdiva-portal.org

Stereochemical Prediction and Conformational Analysis

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-5-Amino-3-phenylpentan-1-ol. Computational methods can be employed to study the conformational preferences of each enantiomer.

Diastereomeric Interactions: While enantiomers have identical physical properties in an achiral environment, their interactions with other chiral molecules will differ. If, for example, this compound were to react with a chiral reagent, two diastereomeric transition states would be formed, leading to products with different stereochemistry. Computational modeling can predict the relative energies of these diastereomeric transition states, thereby predicting the stereochemical outcome of the reaction.

Conformational Analysis of Enantiomers: The potential energy surfaces of the (R)- and (S)-enantiomers are mirror images of each other. A detailed conformational analysis, as described in section 5.1, would be performed for one enantiomer. The results for the other enantiomer would be the mirror image. The analysis would focus on the preferred dihedral angles around the chiral center and how the phenyl, amino, and alcohol-containing substituents arrange themselves to minimize steric strain and maximize stabilizing interactions. The conformational analysis of chiral hindered amides and amines often reveals specific spatial arrangements that can be predicted computationally. cdnsciencepub.comresearchgate.net

Computational Approaches to Ligand Design and Metal Complexation

The amino and hydroxyl groups of this compound make it a potential bidentate ligand for metal ions. Computational chemistry can be used to predict its coordination behavior and to design more complex ligands based on its scaffold.

Modeling Metal Complexes:

Choice of Method: DFT is well-suited for studying metal complexes. The choice of functional and basis set is crucial and depends on the metal ion being studied. For transition metals, effective core potentials (ECPs) are often used for the metal atom to reduce computational cost.

Coordination Modes: Calculations can explore different possible coordination modes. For example, the molecule could coordinate to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a chelate ring. The stability of different coordination geometries (e.g., tetrahedral, square planar, octahedral) can be assessed.

Binding Energy Calculation: The binding energy of the ligand to the metal ion can be calculated by taking the difference in energy between the optimized complex and the sum of the energies of the free ligand and the metal ion. This provides a measure of the stability of the complex.

Ligand Design: By understanding the coordination properties of this compound, new ligands can be designed in silico. For instance, modifications to the phenyl group or the alkyl chain could be made to enhance binding affinity or selectivity for a particular metal ion. These new designs can be computationally screened before any synthetic work is undertaken.

Predictive Spectroscopy for Structural Assignment (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its structural characterization and for the interpretation of experimental spectra.

NMR Spectroscopy:

Chemical Shift Prediction: The nuclear magnetic shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These can then be converted to chemical shifts (¹H and ¹³C) by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).

Coupling Constant Prediction: Spin-spin coupling constants can also be calculated, providing further detail for spectral interpretation.

Conformational Averaging: Since the molecule exists as an equilibrium of multiple conformers, the predicted NMR parameters should be Boltzmann-averaged over the low-energy conformers to obtain a more accurate prediction of the experimental spectrum. rsc.org

Infrared (IR) Spectroscopy:

Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. These frequencies are often systematically overestimated and may be scaled by an empirical factor to better match experimental data.

Key Vibrational Modes: The calculations would predict the characteristic stretching frequencies for the O-H, N-H, and C-H bonds, as well as the bending modes. The O-H and N-H stretching frequencies would be particularly sensitive to the presence of intramolecular hydrogen bonding.

Circular Dichroism (CD) Spectroscopy:

Chiroptical Properties: For the chiral enantiomers of this compound, time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (CD) spectrum. The predicted spectrum can then be compared to an experimental spectrum to determine the absolute configuration of the molecule.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound

| Spectroscopy | Parameter | Predicted Value | Notes |

| ¹H NMR | Chemical Shift (OH proton) | 3.5 ppm | Value is highly dependent on hydrogen bonding and solvent. |

| ¹³C NMR | Chemical Shift (C3) | 45 ppm | Influenced by the phenyl group and chiral center. |

| IR | O-H Stretch | 3450 cm⁻¹ | Broad peak, shifted to lower frequency due to H-bonding. |

| IR | N-H Stretch | 3350 cm⁻¹ | Also affected by hydrogen bonding. |

| CD | Cotton Effect | Positive at 260 nm | For one enantiomer; the other would show a negative effect. |

Note: These are illustrative values. Accurate predictions require specific calculations for each low-energy conformer and subsequent averaging.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 3 Phenylpentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For a complete assignment of 5-Amino-3-phenylpentan-1-ol, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be required.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentanol (B124592) backbone. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent proton relationships.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom typically giving a distinct signal. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic vs. aliphatic, proximity to electronegative atoms like oxygen and nitrogen).

2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

A representative, though hypothetical, data table of expected NMR assignments is presented below. Actual chemical shifts and coupling constants would need to be determined experimentally.

| Position | ¹³C Chemical Shift (ppm) (Expected) | ¹H Chemical Shift (ppm) (Expected) | Multiplicity |

| 1 | ~60 | ~3.6 | t |

| 2 | ~40 | ~1.8 | m |

| 3 | ~45 | ~2.8 | m |

| 4 | ~35 | ~1.9 | m |

| 5 | ~42 | ~2.9 | t |

| Phenyl-C1' | ~145 | - | s |

| Phenyl-C2'/C6' | ~128 | ~7.2 | d |

| Phenyl-C3'/C5' | ~128 | ~7.3 | t |

| Phenyl-C4' | ~126 | ~7.2 | t |

Mass Spectrometry Techniques for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₇NO), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are used to gain structural information. The fragmentation pattern of protonated this compound would be characteristic of its structure. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (B1221849) (NH₃). The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) or related benzylic fragments. youtube.com A detailed analysis of the fragment ions would allow for the confirmation of the connectivity of the molecule.

| Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement and elemental composition. | Confirms the molecular formula C₁₁H₁₇NO. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Elucidates connectivity through characteristic losses of H₂O, NH₃, and formation of benzylic fragments. |

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Studies

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral molecule and studying its conformation in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of an enantiomer of this compound to the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the experimentally isolated enantiomer can be determined.

Vibrational Circular Dichroism (VCD) is the infrared analog of CD and provides stereochemical information through the vibrational transitions of a molecule. VCD can be particularly useful for molecules with multiple chiral centers or flexible conformations.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction.

The resulting crystal structure would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.

Conformation: The preferred conformation of the molecule in the solid state.

Absolute configuration: For a single enantiomer, X-ray crystallography can unambiguously determine its absolute configuration.

Intermolecular interactions: Details of hydrogen bonding and other intermolecular interactions in the crystal lattice.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis is considered the gold standard for structural elucidation.

Advanced Vibrational Spectroscopy (e.g., FT-IR, ATR-IR) for Functional Group Analysis

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H stretch (aromatic): Bands typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands typically below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (sharp) |

| C-H (aromatic) | >3000 |

| C-H (aliphatic) | <3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (alcohol) | 1000-1200 |

Applications and Emerging Roles in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral substances, a cornerstone in the development of pharmaceuticals and agrochemicals. Chiral amino alcohols, such as 5-Amino-3-phenylpentan-1-ol, are an extremely important class of these building blocks. Their value lies in the stereogenic center(s) embedded within their structure, which can be transferred to a target molecule, thereby controlling its absolute stereochemistry.

The presence of both an amino and a hydroxyl group allows for differential functionalization, enabling the sequential introduction of various molecular fragments. This bifunctionality is crucial for building complex architectures. For instance, the amino group can be protected while the hydroxyl group undergoes oxidation or esterification, or vice-versa. This selective manipulation is fundamental to multi-step synthesis.

In the field of drug discovery, the demand for single-enantiomer drugs has driven the development of synthetic methods that utilize such chiral intermediates. nih.gov The synthesis of chiral 2-amino-3-phenylpropanol building blocks has been achieved in high enantiomeric excess (>98% ee) using asymmetric hydrogenation techniques, highlighting a powerful route to similar chiral amino alcohol structures. nih.gov The 1,3-amino alcohol motif is found in numerous natural products, and its synthesis is a significant area of research. acs.org The development of direct and practical methods for creating these structures is crucial for accessing biologically active molecules. acs.org

Intermediates in the Synthesis of Complex Molecules

As an intermediate, this compound serves as a molecular scaffold upon which more complex structures can be assembled. Its utility is particularly evident in the synthesis of heterocyclic compounds and pharmaceutical precursors.

Amino acids and their derivatives are often used as starting materials for designing and synthesizing new quinazoline compounds, which exhibit a wide range of biological activities. nih.gov Similarly, the amino alcohol structure of this compound can be a precursor for various heterocyclic systems. For example, it can be used to synthesize chiral γ-lactones and δ-lactones containing multiple contiguous stereocenters, which are valuable building blocks for polyketide natural products. bath.ac.uk

Furthermore, amino alcohol derivatives are key intermediates in the synthesis of important pharmaceuticals. A structurally related compound, 3-methylamino-1-phenyl-1-propanol, is a precursor to fluoxetine (B1211875), demonstrating the role of phenyl-amino-alcohols in medicinal chemistry. google.com The synthesis of various chiral 1,2-amino alcohol-containing drugs, such as phenylephrine and denopamine, has been achieved with excellent enantioselectivities through processes like asymmetric transfer hydrogenation of α-amino ketones. acs.org This underscores the importance of the amino alcohol moiety as a foundational element in the synthesis of complex, biologically active molecules. Synthetic enzyme cascades have also been developed for producing vicinal amino alcohols like 1-amino-1-phenylpropan-2-ol, which are building blocks for fine chemicals and sympathomimetic drugs. rwth-aachen.de

Below is a table summarizing examples of complex molecules and scaffolds synthesized using chiral amino alcohol intermediates.

| Target Molecule/Scaffold | Synthetic Application | Key Intermediate Class |

| Tetrahydroisoquinolines | Building blocks for alkaloids and pharmaceuticals | Chiral Amino Alcohols |

| Quinazolinones | Biologically active heterocyclic compounds | Amino Acid Derivatives |

| Chiral Lactones (γ and δ) | Intermediates for polyketide natural products | Chiral Amino Alcohols |

| Phenylephrine | Pharmaceutical drug | 1,2-Amino Alcohol |

| Fluoxetine Precursor | Pharmaceutical intermediate | Phenyl-amino-alcohol |

Applications as Catalytic Ligands in Asymmetric Reactions

Beyond their role as structural components, chiral amino alcohols and their derivatives are pivotal as ligands in asymmetric catalysis. westlake.edu.cn In this context, the amino alcohol coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, allowing for the creation of one enantiomer of a product in preference to the other. nih.gov

These ligands have been successfully applied in a wide variety of metal-catalyzed reactions. polyu.edu.hk Ruthenium complexes prepared with chiral β-amino alcohol ligands, for example, have proven to be efficient catalysts for the asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines, affording chiral amines with high yields and enantiomeric excesses up to 82%. mdpi.com The rigidity and steric properties of the amino alcohol ligand are crucial for achieving high enantioselectivity. mdpi.com

Another significant application is in the enantioselective addition of organozinc reagents to aldehydes. nii.ac.jp Chiral 1,3-amino alcohols can catalyze the addition of diethylzinc to aromatic aldehydes with good yields and high enantioselectivities (up to >99% ee). nii.ac.jp Research has shown that substituents near the hydroxyl group have a critical effect on chirality control. nii.ac.jp Even when anchored to polymer supports like polystyrene resins, chiral amino alcohol ligands maintain high catalytic activity, facilitating catalyst recovery and reuse. nih.gov

The table below highlights key asymmetric reactions where amino alcohol ligands are employed.

| Asymmetric Reaction | Metal Catalyst | Substrate | Product | Typical Enantiomeric Excess (ee) |

| Transfer Hydrogenation | Ruthenium (Ru) | Ketimines | Chiral Amines | Up to 82% |

| Diethylzinc Addition | Zinc (Zn) | Aldehydes | Chiral Alcohols | Up to >99% |

| Arylation of Aldehydes | Zinc (Zn) | Aldehydes | Chiral Diaryl Methanols | Moderate to high |

| Borane (B79455) Reduction | Boron (B) | Prochiral Ketones | Chiral Alcohols | Up to 86.7% |

Integration into the Development of Advanced Organic Materials

The functional groups of this compound—the primary amine and primary alcohol—present opportunities for its integration into advanced organic materials, such as polymers and functionalized surfaces. Polyfunctional amino alcohols can act as monomers or cross-linking agents in polymerization reactions.

For instance, multifunctional β-amino alcohols have been used as bio-based curing agents in the synthesis of non-isocyanate polyhydroxyurethane (NIPU) thermosets. rsc.org These amino alcohols react with polyfunctional cyclic carbonates to form the polyurethane network. The inclusion of such amino alcohols can increase the gel time and significantly improve the stiffness of the resulting material. rsc.org

In another application, amino alcohols have been incorporated into the synthesis of biodegradable poly(ester amide) (PEA) elastomers. nih.gov Through polycondensation with polyols and diacids, these monomers form crosslinked networks containing both ester and amide linkages. The resulting elastomers are biocompatible and exhibit robust mechanical properties suitable for biomedical applications. nih.gov Furthermore, amino alcohols can serve as initiators in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce well-defined poly(α-amino acid)s, which are promising biomaterials for applications like drug delivery. nih.govfrontiersin.org

While direct applications of this compound in optoelectronic materials are not widely documented, the functionalization of aromatic cores (like the phenyl group) is a common strategy for creating materials with specific electronic properties. rsc.org The amino and hydroxyl groups provide reactive handles for attaching such molecules to other organic scaffolds used in the development of materials for organic light-emitting diodes (OLEDs) or solar cells. rsc.org

Future Research Directions and Unaddressed Challenges

Advancements in Stereocontrolled Synthesis Methodologies

The presence of a stereocenter at the C3 position of 5-Amino-3-phenylpentan-1-ol makes the stereocontrolled synthesis of its enantiomers a primary objective. Future research will likely move beyond classical resolution techniques towards more advanced and efficient asymmetric synthetic methods.

One promising avenue is the use of organocatalysis. For instance, proline-catalyzed reactions, such as α-aminooxylation, have been successfully employed in the synthesis of related chiral molecules like phenylpentane-1,3,4-triol, demonstrating the power of organocatalysts to set stereocenters with high precision juniperpublishers.com. Another key area is the application of biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. Engineered amine dehydrogenases (AmDHs) and other enzymes like ketoreductases (KREDs) are being developed to synthesize chiral amino alcohols from keto-precursors with excellent enantioselectivity (>99% ee) frontiersin.orgnih.govacs.org. The development of dual-enzyme cascades, where one enzyme generates a chiral amine and another reduces a ketone to a chiral alcohol within the same pot, represents a sophisticated approach to constructing bichiral molecules, a strategy that could be adapted for derivatives of this compound nih.gov.

Furthermore, novel strategies involving catalytic enantioselective C-H amination are emerging. A recently developed method involves a stereocontrolled 1,3-nitrogen shift, where a nitrene generated on a carboxylic acid oxygen inserts into the α-C-H bond, providing direct access to optically active α-amino acids from simple carboxylic acid starting materials nih.gov. Adapting such intramolecular C-H functionalization strategies could provide innovative and direct routes to the chiral amine moiety in the target molecule.

| Methodology | Key Features | Potential Application for this compound |

| Organocatalysis | Use of small organic molecules (e.g., proline) to induce asymmetry. | Stereoselective introduction of amine or hydroxyl groups. |

| Biocatalysis | Engineered enzymes (e.g., AmDH, KREDs) for high stereoselectivity. | Asymmetric reductive amination of a corresponding keto-alcohol precursor. |

| C-H Amination | Catalytic, stereocontrolled insertion of nitrogen into a C-H bond. | Direct and efficient formation of the chiral amino center. |

Development of Sustainable and Green Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability. Future syntheses of this compound will increasingly focus on "green" principles, including the use of renewable resources, environmentally benign solvents, and catalytic processes that minimize waste.

A key trend is the development of one-pot, multi-component reactions (MCRs) which combine several synthetic steps into a single operation, thereby reducing solvent use, energy consumption, and purification efforts. Efficient, catalyst-free, three-component syntheses of related heterocyclic compounds like 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles have been successfully carried out in green media such as water and ethanol (B145695) researchgate.net. These approaches highlight the potential for developing similar MCR strategies for acyclic amino alcohols.

The use of recyclable catalysts is another cornerstone of green chemistry. For example, silica-coated magnetic nanoparticles functionalized with a catalyst have been used for the synthesis of 5-amino-pyrazole-4-carbonitriles. These catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles without a significant loss of activity nih.gov. Exploring heterogeneous or magnetically recoverable catalysts for the key bond-forming steps in the synthesis of this compound is a significant future goal.

| Green Chemistry Principle | Approach | Relevance to Synthesis |

| Atom Economy | One-pot, multi-component reactions (MCRs). | Combines multiple steps, reducing waste and improving efficiency. |

| Benign Solvents | Use of water, ethanol, or solvent-free conditions. | Reduces reliance on volatile and toxic organic solvents. |

| Catalysis | Development of recyclable heterogeneous or nanocatalysts. | Facilitates catalyst recovery and reuse, minimizing waste streams. |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its synthesis, the inherent functionality of this compound—a primary amine, a secondary alcohol, and a phenyl group—makes it a versatile scaffold for exploring novel chemical transformations. Future research could focus on using this compound as a building block in more complex molecular architectures.

One area of exploration is its use in advanced MCRs. For example, five-component reactions have been developed to create complex heterocyclic structures like substituted 4H-thiopyrans and triazolyl spirooxindoles nih.gov. The amino and hydroxyl groups of this compound could serve as reactive handles to participate in such complex, cascade reactions, leading to novel molecular families.

Another frontier is the integration of different catalytic paradigms, such as combining photocatalysis with biocatalysis. In such hybrid systems, a photocatalyst can be used to generate a reactive intermediate, which is then converted stereoselectively by an enzyme in a tandem, one-pot process acs.org. For instance, an inert C-H bond could be functionalized via a photoredox-catalyzed reaction, with the resulting intermediate being acted upon by an enzyme to install chirality. Applying such photoenzymatic strategies to this compound or its precursors could unlock unprecedented synthetic transformations.

Integration of Advanced Characterization Techniques with Synthetic Efforts

The synthesis of structurally and stereochemically complex molecules necessitates the use of sophisticated analytical techniques to unambiguously determine their structure and purity. As synthetic methodologies for producing stereoisomers of this compound become more advanced, so too must the characterization methods.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a critical tool. For structurally related compounds, baseline separation of up to eight different stereoisomers has been achieved in a single chromatographic run, demonstrating the power of this technique for both analytical and preparative-scale separation of enantiomers and diastereomers researchgate.net.

Advanced nuclear magnetic resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing the relative configuration of stereocenters in a molecule mdpi.com. For absolute configuration assignment, a combination of X-ray crystallography, if suitable crystals can be obtained, and comparison with computationally predicted spectroscopic data (e.g., vibrational circular dichroism) will be essential. High-resolution mass spectrometry (HRMS) will also be crucial for confirming elemental composition, especially for products of novel transformations.

| Technique | Application | Significance |

| Chiral HPLC | Separation of enantiomers and diastereomers. | Quantifying enantiomeric excess and isolating pure stereoisomers. |

| Advanced NMR (e.g., NOESY) | Determination of relative stereochemistry. | Elucidating the 3D structure of the molecule in solution. |

| X-ray Crystallography | Unambiguous determination of absolute stereochemistry. | Providing definitive proof of molecular structure and configuration. |

Predictive Modeling and Machine Learning Applications in Research

The integration of computational chemistry and machine learning is set to revolutionize how chemical research is conducted. For a molecule like this compound, these tools can be applied to predict properties, optimize reaction conditions, and even design new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) models, which use molecular descriptors to predict physical or chemical properties, are becoming increasingly powerful. For example, QSPR models have been developed using machine learning to predict the oxidative degradation rates of various amines, a crucial parameter for industrial applications nih.gov. Similar models could be developed to predict the reactivity, solubility, or other key properties of this compound and its derivatives.

In the realm of synthesis, computational tools like molecular docking are already used to understand and engineer enzyme active sites for improved activity and selectivity in biocatalytic reactions mdpi.com. Machine learning algorithms can also be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions or to suggest optimal conditions (e.g., catalyst, solvent, temperature), thereby accelerating the discovery and optimization of synthetic routes.

Q & A

Basic: What are the most reliable synthetic routes for 5-Amino-3-phenylpentan-1-ol?

Methodological Answer:

Reductive amination is a primary method for synthesizing amino alcohols like this compound. For example, reacting 3-phenylpentan-1-ol with ammonia under hydrogen gas in the presence of palladium or nickel catalysts can yield the target compound . Optimization involves adjusting reaction time (6–12 hours), temperature (60–80°C), and catalyst loading (5–10 mol%). Alternative routes include nucleophilic substitution of halogenated intermediates with ammonia, but reductive amination generally offers higher regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like over-reduced amines.

Basic: How can researchers characterize this compound and confirm its purity?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : - and -NMR to confirm the presence of the amino (-NH) and hydroxyl (-OH) groups, as well as phenyl proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 179.26 g/mol for CHNO) and rule out impurities .

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1050 cm (C-O stretch) confirm functional groups .

- Melting Point Analysis : Compare experimental values with literature data to assess crystallinity and purity.

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

Chiral catalysts or chiral auxiliaries are critical for enantioselective synthesis. For example:

- Asymmetric Hydrogenation : Use chiral phosphine ligands (e.g., BINAP) with ruthenium catalysts to reduce ketone intermediates stereoselectively, achieving enantiomeric excess (ee) >90% .

- Enzymatic Resolution : Lipases or transaminases can resolve racemic mixtures by selectively modifying one enantiomer .

- Chiral HPLC : Post-synthesis analysis with a chiral stationary phase (e.g., Chiralpak AD-H) quantifies ee and validates stereochemical control .

Advanced: What computational tools are available for retrosynthetic planning of this compound?

Methodological Answer:

AI-driven platforms like Reaxys and Pistachio enable predictive retrosynthesis by analyzing reaction databases. For instance:

- Template Relevance Models : Prioritize synthetic routes based on similarity to known reactions (e.g., reductive amination of structurally analogous alcohols) .

- One-Step Synthesis Prediction : Tools identify direct precursors (e.g., 3-phenylpentan-1-one) and optimal conditions (catalyst: Pd/C, solvent: methanol) .

- Feasibility Scoring : Algorithms evaluate route plausibility (threshold: >0.01) and recommend top candidates .

Advanced: How should researchers address contradictions in reported reaction yields for this compound?

Methodological Answer:

Contradictions often arise from variations in reaction conditions or characterization methods. Systematic approaches include:

- Control Experiments : Replicate literature procedures (e.g., catalyst type, solvent polarity) to isolate variables affecting yield .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., over-reduction to pentanol derivatives) .

- Meta-Analysis : Compare datasets from Reaxys or PubChem to identify trends (e.g., palladium catalysts yield 10–15% higher than nickel under identical conditions) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .

- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent oxidation .

Advanced: How can researchers optimize catalytic systems for large-scale synthesis?

Methodological Answer:

- Heterogeneous Catalysts : Immobilized palladium on carbon (Pd/C) enhances recyclability and reduces metal leaching .

- Solvent Screening : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and catalyst activity compared to methanol .

- Flow Chemistry : Continuous flow reactors minimize batch variability and improve heat/mass transfer for gram-scale production .

Basic: What are the common derivatives of this compound, and how are they synthesized?

Methodological Answer:

- N-Acyl Derivatives : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base .

- Oxidation Products : Treat with KMnO in acidic conditions to yield 3-phenylpentan-1-one .

- Boc-Protected Amine : Use di-tert-butyl dicarbonate (BocO) in THF to protect the amino group for further functionalization .

Advanced: What role does steric hindrance play in the reactivity of this compound?

Methodological Answer:

The phenyl group at C3 creates steric hindrance, influencing:

- Nucleophilic Substitution : Bulky substituents slow SN2 reactions but favor SN1 mechanisms in polar solvents .

- Catalytic Hydrogenation : Steric effects reduce reaction rates, requiring higher catalyst loading (e.g., 15 mol% Pd/C) .

- Enzyme Binding : In biocatalysis, hindered sites may limit substrate-enzyme interactions, necessitating engineered enzymes .

Advanced: How can computational chemistry predict the environmental impact of this compound?

Methodological Answer:

- QSAR Models : Predict biodegradability and toxicity using quantitative structure-activity relationships (e.g., EPI Suite) .

- PBT/vPvB Assessment : Evaluate persistence, bioaccumulation, and toxicity via tools like ECHA’s CHEMICALSS .

- Ecotoxicity Databases : Cross-reference with PubChem or ECOTOX to identify analogous compounds with known hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.